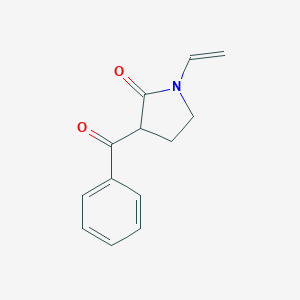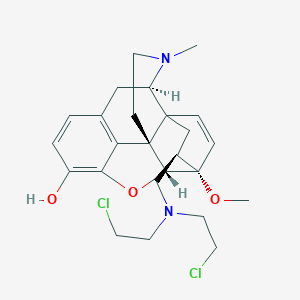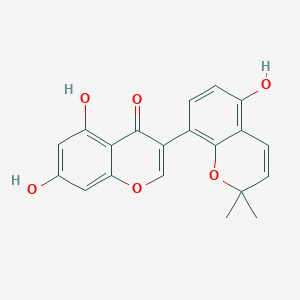
5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid, also known as DPAQ, is a synthetic compound that belongs to the family of quinoline-based drugs. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid is complex and involves multiple targets. In cancer cells, 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been shown to induce cell death by inhibiting the interaction between p53 and MDM2, leading to the activation of the p53 pathway and the induction of apoptosis. In bacterial cells, 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been shown to inhibit the activity of DNA gyrase, a key enzyme involved in DNA replication and transcription, leading to the inhibition of bacterial growth.
Efectos Bioquímicos Y Fisiológicos
5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it has been shown to induce cell death by activating the p53 pathway and inducing apoptosis. In bacterial cells, it has been shown to inhibit DNA gyrase, leading to the inhibition of bacterial growth. In the brain, it has been shown to modulate the activity of various enzymes and receptors, leading to improved cognitive function and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid in lab experiments include its potent antitumor and antimicrobial activity, as well as its ability to modulate the activity of various enzymes and receptors in the brain. However, the limitations of using 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid. One direction is to further explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, including its interaction with various enzymes and receptors in the brain. Additionally, future studies could focus on improving the solubility and bioavailability of 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid, as well as reducing its potential toxicity at high concentrations.
Métodos De Síntesis
The synthesis of 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid involves a multi-step process that starts with the reaction of 2-chloroquinoline-3-carboxylic acid with N,N-dipentylamine. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product. The overall yield of 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid is around 50%, and the purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In biochemistry, 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been used as a tool to study the role of protein-protein interactions in various biological processes. It has been shown to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator MDM2, leading to the activation of the p53 pathway and the induction of cell death in cancer cells.
In pharmacology, 5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to modulate the activity of various enzymes and receptors in the brain, leading to improved cognitive function and neuroprotection.
Propiedades
Número CAS |
116408-67-4 |
|---|---|
Nombre del producto |
5-(Dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid |
Fórmula molecular |
C25H35N3O4 |
Peso molecular |
441.6 g/mol |
Nombre IUPAC |
5-(dipentylamino)-5-oxo-4-(quinoline-2-carbonylamino)pentanoic acid |
InChI |
InChI=1S/C25H35N3O4/c1-3-5-9-17-28(18-10-6-4-2)25(32)22(15-16-23(29)30)27-24(31)21-14-13-19-11-7-8-12-20(19)26-21/h7-8,11-14,22H,3-6,9-10,15-18H2,1-2H3,(H,27,31)(H,29,30) |
Clave InChI |
YOKRNCYLIYLPJI-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1 |
SMILES canónico |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1 |
Sinónimos |
5-(Dipentylamino)-5-oxo-4-[(2-quinolinylcarbonyl)amino]valeric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)
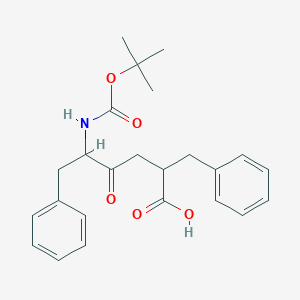
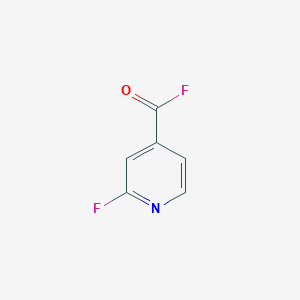
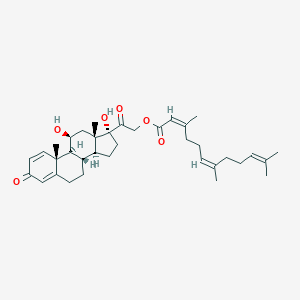
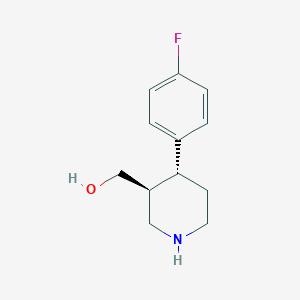
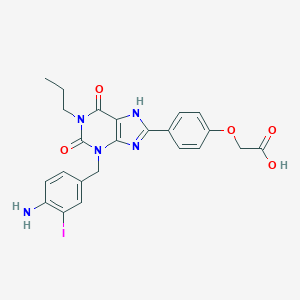
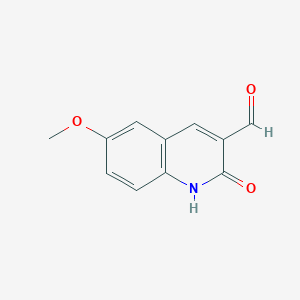
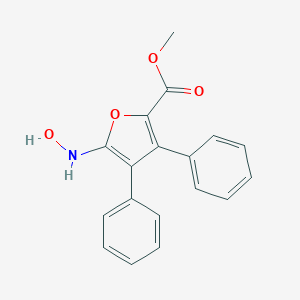
![3-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B37504.png)
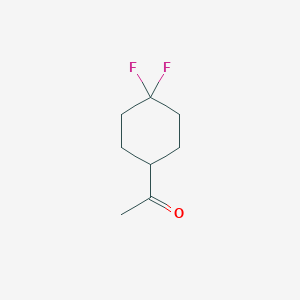
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)
